molecular formula C10H8N2O B13674341 7-Methoxy-1H-indole-2-carbonitrile

7-Methoxy-1H-indole-2-carbonitrile

Cat. No.: B13674341
M. Wt: 172.18 g/mol
InChI Key: GHATYJCXPBTXEI-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indole-2-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indole-2-carbonitrile typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions. Methanesulfonic acid in methanol is often used as the catalyst, and the reaction is carried out under reflux .

Industrial Production Methods: Industrial production methods for indole derivatives, including this compound, often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methoxy-1H-indole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets may vary depending on the specific application, but it generally involves modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1H-indole-2-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 7-position and the nitrile group at the 2-position make it a valuable compound for various research applications .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

7-methoxy-1H-indole-2-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-13-9-4-2-3-7-5-8(6-11)12-10(7)9/h2-5,12H,1H3

InChI Key

GHATYJCXPBTXEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C#N

Origin of Product

United States

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